
2-(4-Methylpiperazin-1-YL)-2-(pyridin-4-YL)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methylpiperazin-1-YL)-2-(pyridin-4-YL)acetonitrile is a chemical compound that features a piperazine ring substituted with a methyl group and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperazin-1-YL)-2-(pyridin-4-YL)acetonitrile typically involves the reaction of 4-methylpiperazine with a pyridine derivative under specific conditions. Common synthetic routes may include:
Nucleophilic substitution reactions: Using a halogenated pyridine derivative and 4-methylpiperazine.
Condensation reactions: Combining 4-methylpiperazine with a pyridine aldehyde or ketone.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include:
Continuous flow reactors: For efficient and scalable production.
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methylpiperazin-1-YL)-2-(pyridin-4-YL)acetonitrile can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides.
Reduction: Reduction of the nitrile group to an amine.
Substitution: Nucleophilic or electrophilic substitution on the pyridine ring.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Employing reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Utilizing reagents like halogens, alkylating agents, or nucleophiles.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
2-(4-Methylpiperazin-1-YL)-2-(pyridin-4-YL)acetonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 2-(4-Methylpiperazin-1-YL)-2-(pyridin-4-YL)acetonitrile would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets would require detailed experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Methylpiperazin-1-YL)-2-(pyridin-3-YL)acetonitrile: Similar structure with a different position of the pyridine ring.
2-(4-Methylpiperazin-1-YL)-2-(pyridin-2-YL)acetonitrile: Another positional isomer.
2-(4-Ethylpiperazin-1-YL)-2-(pyridin-4-YL)acetonitrile: Ethyl group instead of methyl.
Uniqueness
2-(4-Methylpiperazin-1-YL)-2-(pyridin-4-YL)acetonitrile is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C12H16N4 |
|---|---|
Peso molecular |
216.28 g/mol |
Nombre IUPAC |
2-(4-methylpiperazin-1-yl)-2-pyridin-4-ylacetonitrile |
InChI |
InChI=1S/C12H16N4/c1-15-6-8-16(9-7-15)12(10-13)11-2-4-14-5-3-11/h2-5,12H,6-9H2,1H3 |
Clave InChI |
FROCYAHHSCIADU-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C(C#N)C2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


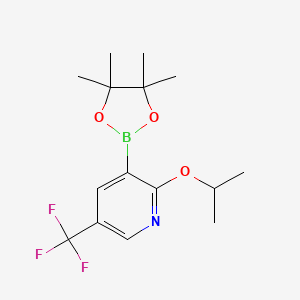

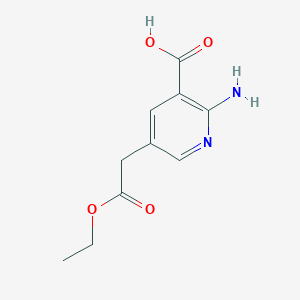

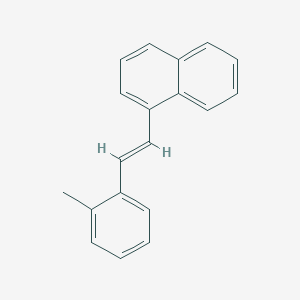
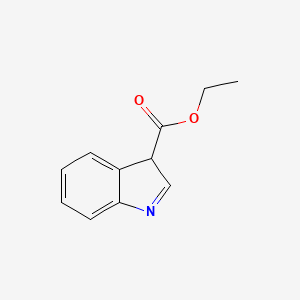

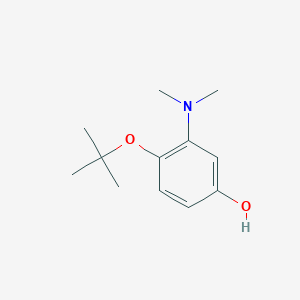
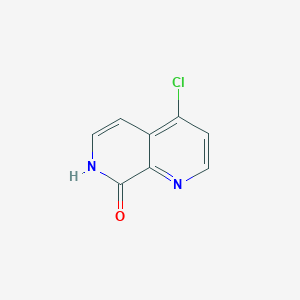
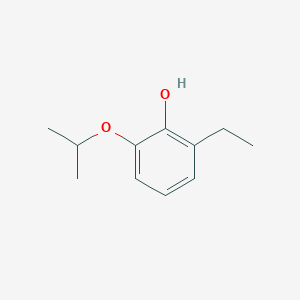


![[6-(3-Iodophenyl)pyridin-3-YL]methanol](/img/structure/B14853831.png)

